molecular formula C18H22O2 B030284 Estrone-2,4,16,16-d4 CAS No. 53866-34-5

Estrone-2,4,16,16-d4

Cat. No.: B030284
CAS No.: 53866-34-5
M. Wt: 274.4 g/mol
InChI Key: DNXHEGUUPJUMQT-QSPUTOQOSA-N
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Description

Estrone-2,4,16,16-d4 is a deuterated form of estrone, a naturally occurring estrogen hormone. This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms at positions 2, 4, 16, and 16 on the estrone molecule. The molecular formula of this compound is C18D4H18O2, and it has a molecular weight of 274.39 g/mol .

Biochemical Analysis

Biochemical Properties

Estrone-2,4,16,16-d4 plays a significant role in biochemical reactions. The binding affinities of estrone to the estrogen receptors α and β are approximately 60% and 37% relative to estradiol .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are yet to be fully elucidated. It is known that estrogens, including estrone, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that estrone and other estrogens exert their effects at the molecular level through binding interactions with estrogen receptors, leading to changes in gene expression .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as estrone. Estrone is metabolized mostly in the liver, and to some extent in the gut, allowing the inactivated metabolites to be excreted .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone-2,4,16,16-d4 can be synthesized through the deuteration of estrone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic exchange reaction, where estrone is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuteration. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Estrone-2,4,16,16-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

1.1 Quantitative Analysis Using MALDI-MS

One of the prominent applications of Estrone-2,4,16,16-d4 is in quantitative analysis via Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This method enhances the detection sensitivity of estrone and its metabolites by labeling them with Girard’s reagent P. The deuterated version allows for precise quantification in complex biological matrices such as serum and cell lysates.

  • Sensitivity : The method achieves limits of quantitation at femtomole levels.
  • Application : It can be utilized for disease diagnosis and monitoring hormone levels in clinical settings .

Table 1: MALDI-MS Detection Parameters for this compound

ParameterValue
Limit of Quantitation (LOQ)11 fmol
Calibration LinearityR² > 0.99
Sample TypeHuman serum
Derivatization MethodGirard’s reagent P

Endocrine Disruption Studies

This compound is also utilized in studies examining endocrine disruption. Its application includes:

  • Toxicological Screening : As an endocrine-disrupting compound (EDC), it is used to assess the impact of environmental contaminants on hormonal pathways. This screening is crucial for understanding the effects of EDCs on aquatic species and human health .

Case Study: Endocrine Disruption Assessment

In a study focused on the effects of various EDCs on natural killer cells, this compound was employed to monitor hormonal influences on immune responses. The results indicated significant variations in cell activity when exposed to different concentrations of estrone derivatives .

Hormonal Metabolism Studies

This compound serves as a valuable tool in metabolic studies related to steroid hormones. It helps elucidate the metabolic pathways and transformations of estrone in biological systems.

3.1 Metabolism Pathways

Research has shown that deuterated estrones can trace metabolic pathways due to their distinct mass signatures. This is particularly useful in understanding how different hydroxylation patterns affect the biological activity and potential toxicity of estrogens.

Table 2: Metabolic Pathways Involving this compound

MetabolitePathway Description
2-OH-E1Hydroxylation at position 2
4-OH-E1Hydroxylation at position 4
16-OH-E1Hydroxylation at position 16

Clinical Applications

This compound has significant implications in clinical research:

  • Hormonal Therapy Monitoring : It can be used to monitor estrogen levels in patients undergoing hormone replacement therapy (HRT) or those with hormone-sensitive conditions.

Case Study: Hormonal Levels in Different Populations

A study involving serum samples from pre-menopausal and post-menopausal women demonstrated the utility of this compound in accurately quantifying estrone levels across different hormonal states .

Comparison with Similar Compounds

Estrone-2,4,16,16-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s deuterium labeling provides enhanced stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .

Biological Activity

Estrone-2,4,16,16-d4 is a synthetic deuterated form of estrone, an important estrogen hormone. This compound has garnered attention for its biological activity, particularly in cancer research and hormonal therapies. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications in clinical settings.

Overview of Estrone and Its Derivatives

Estrone (E1) is one of the primary estrogens produced in the body and plays a crucial role in various physiological processes. It is synthesized from androstenedione and can be converted to estradiol (E2), which has a higher binding affinity for estrogen receptors (ER) . this compound is specifically labeled to facilitate tracking in metabolic studies and pharmacokinetic evaluations.

Estrone and its derivatives exert their biological effects primarily through binding to estrogen receptors ERα and ERβ. This compound has been shown to have distinct signaling pathways compared to estradiol:

  • Binding Affinity : Estrone exhibits approximately 50% binding affinity to ERs compared to estradiol .
  • Metabolic Pathways : The compound undergoes hydroxylation at positions 2, 4, and 16 during metabolism, which can influence its biological activity and potential carcinogenic effects .

1. Cell Proliferation and Migration

Research indicates that estrone can influence endothelial colony-forming cells (ECFCs) in a concentration-dependent manner. In a study examining the effects of estrone on hECFCs:

  • Proliferation : Estrone exposure at low concentrations (1 nM) significantly enhanced cell proliferation. However, higher concentrations (1 μM) resulted in decreased proliferation .
  • Migration : The effect on migration was minimal across different concentrations compared to estradiol .

2. Cancer Research Implications

This compound has been utilized in studies related to breast cancer and prostate cancer treatment:

  • Therapeutic Use : It is employed in hormone replacement therapy and as part of treatment regimens for hormone-sensitive cancers .
  • Metabolic Profiling : Mass spectrometric methods have been developed to quantify estrone levels in serum and tissues, aiding in cancer diagnosis and monitoring .

Case Studies

Several studies have highlighted the significance of estrone metabolites in disease risk assessment:

  • Breast Cancer Risk : A study indicated that the ratio of 2-hydroxyestrone to 16α-hydroxyestrone may serve as a biomarker for breast cancer risk. However, conflicting results from cohort studies suggest further investigation is necessary .
  • Hormonal Influence : The administration of estrone has shown varying effects on tumor growth depending on the hormonal environment and receptor interactions .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study FocusKey FindingsReference
Cell ProliferationLow concentrations enhance proliferation; high concentrations inhibit it.
Cancer TreatmentUsed in therapy for prostate and breast cancer; impacts hormonal levels significantly.
Biomarker PotentialRatio of hydroxylated metabolites may indicate breast cancer risk; mixed results reported.

Properties

IUPAC Name

(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,7D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHEGUUPJUMQT-QSPUTOQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471456
Record name Estrone-2,4,16,16-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53866-34-5
Record name Estrone-2,4,16,16-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estrone-2,4,16,16-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Estrone-2,4,16,16-d4 used in this study instead of regular Estrone?

A1: Researchers utilize deuterated compounds like this compound (E1-d4) to distinguish between exogenously administered compounds and their endogenous counterparts. This allows for accurate quantification of the administered compound and its metabolites in biological samples. In this specific study, using E1-d4 minimizes interference from endogenous Estrone, providing a clearer picture of E2-d4 metabolism. []

Q2: What analytical techniques were employed to measure this compound levels in the study?

A2: The researchers used a highly sensitive method combining liquid chromatography with tandem mass spectrometry (LC/MS/MS) following a dansylation reaction. Dansylation involves reacting the target compounds with dansyl chloride, enhancing their detectability. This approach enables researchers to accurately quantify E1-d4 levels in complex biological matrices like plasma and brain tissue, achieving a lower limit of quantification of 50 pg/mL. []

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